molecular formula C16H29ClN2Sn B2928860 4-Chloro-2-(tributylstannyl)pyrimidine CAS No. 155191-66-5

4-Chloro-2-(tributylstannyl)pyrimidine

Cat. No. B2928860
Key on ui cas rn: 155191-66-5
M. Wt: 403.58
InChI Key: LYCLDHXYCXTOCU-UHFFFAOYSA-N
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Patent
US06727254B2

Procedure details

Using the procedure described in Example 1, Step 1, use LDA, tributyltin hydride (10.8 g, 37.2 mmol) and 2,4-dichloropyrimidine (5.2 g, 34.9 mmol)) to obtain the desired compound (6.3 g). 1H NMR (CDCl3) δ8.52 (d, 1H), 7.18 (d, 1H), 1.58 (m, 6H), 1.30 (q, 6H), 1.18 (t, 6H), 0.86 (t, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH2:9]([SnH:13]([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].Cl[C:23]1[N:28]=[C:27]([Cl:29])[CH:26]=[CH:25][N:24]=1>>[Cl:29][C:27]1[CH:26]=[CH:25][N:24]=[C:23]([Sn:13]([CH2:9][CH2:10][CH2:11][CH3:12])([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:18][CH2:19][CH2:20][CH3:21])[N:28]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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